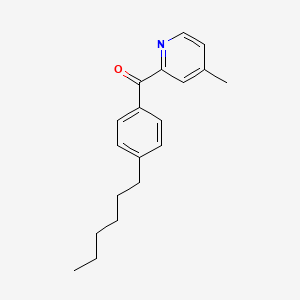
2-(4-Hexylbenzoyl)-4-methylpyridine
説明
2-(4-Hexylbenzoyl)-4-methylpyridine is a chemical compound belonging to the family of pyridine derivatives. It is characterized by a hexyl group attached to the benzoyl moiety and a methyl group attached to the pyridine ring. This compound is typically found as a yellow crystalline powder and is soluble in organic solvents such as chloroform, methanol, and ethanol.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hexylbenzoyl)-4-methylpyridine can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methylpyridine with 4-hexylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity.
化学反応の分析
Types of Reactions: 2-(4-Hexylbenzoyl)-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2-(4-Hexylbenzoyl)-
生物活性
2-(4-Hexylbenzoyl)-4-methylpyridine is an organic compound characterized by its unique structural features, which include a pyridine ring substituted with a hexylbenzoyl group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H21NO
- CAS Number : 1187170-96-2
The molecular structure consists of a pyridine ring with a hexylbenzoyl substituent at the 2-position and a methyl group at the 4-position. This configuration may influence its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating potential applications in treating infections.
- Anticancer Properties : The compound has been investigated for its effects on cancer cell lines. It appears to induce apoptosis in certain types of cancer cells, which could be attributed to its ability to interact with cellular signaling pathways.
- Mechanism of Action : The biological effects are thought to stem from the compound's ability to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to alterations in metabolic processes and signal transduction pathways.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Antimicrobial Properties : A comparative study highlighted that derivatives similar to this compound showed significant inhibition against Gram-positive bacteria, suggesting that structural modifications can enhance antimicrobial efficacy.
- Cancer Cell Line Studies : In vitro studies demonstrated that compounds with similar structures could inhibit cell proliferation in breast cancer cell lines. The mechanism was linked to the induction of cell cycle arrest and apoptosis, suggesting a potential therapeutic role for this compound in oncology.
Data Table: Biological Activities Comparison
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Yes | Enzyme/receptor interaction |
| Similar Derivative A | High | Moderate | Apoptosis induction |
| Similar Derivative B | Low | Yes | Cell cycle arrest |
特性
IUPAC Name |
(4-hexylphenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-4-5-6-7-16-8-10-17(11-9-16)19(21)18-14-15(2)12-13-20-18/h8-14H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCKUHYLEGVRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















